molecular formula C4H6O2S2 B1662788 Asparagusic acid CAS No. 2224-02-4

Asparagusic acid

Cat. No. B1662788
CAS RN: 2224-02-4
M. Wt: 150.2 g/mol
InChI Key: AYGMEFRECNWRJC-UHFFFAOYSA-N
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Description

Asparagusic acid, also known as 1,2-dithiolane-4-carboxylic acid, is an organosulfur compound found in asparagus roots . It is considered to be a major factor in the natural resistance of the plant .


Synthesis Analysis

A robust and scalable synthesis of an asparagusic acid modified lysine has been reported . This amino acid can be used in solid-phase peptide synthesis .


Molecular Structure Analysis

Asparagusic acid has the molecular formula C4H6O2S2 . The molecule consists of a heterocyclic disulfide functional group (a 1,2-dithiolane) with a carboxylic acid side chain .


Chemical Reactions Analysis

Asparagusic acid is a sulfur-containing compound that enhances the uptake of a variety of cargoes into live cells . More research is needed to fully understand its chemical reactions .


Physical And Chemical Properties Analysis

Asparagusic acid is a colorless solid with a melting point of 75.7 to 76.5 °C . It has a molar mass of 150.21 g·mol−1 and a density of 1.50 g cm−3 .

Scientific Research Applications

Unique Properties and Intermediary Metabolism

Asparagusic acid is a sulfur-containing heterocyclic compound primarily found in asparagus. It's known for its biological properties, including the ability to substitute for α-lipoic acid in certain biological systems. Its unique structure, featuring two adjacent sulfur atoms, endows it with enhanced chemical reactivity. This compound is also linked to the phenomenon of odorous urine following asparagus ingestion (Mitchell & Waring, 2014).

Application in Cellular Uptake and Cancer Research

Asparagusic acid has been used to ensure efficient cellular uptake of peptides. It has been shown to induce an apoptotic response in cancer cells and has a direct molecular target on the transferrin receptor, facilitating endocytic uptake of payloads. This property makes it attractive for life science applications, including drug delivery (Abegg et al., 2017).

Anti-inflammatory and Antioxidant Properties

Asparagusic acid and its derivatives have shown potential in inhibiting cyclooxygenase-2, an enzyme linked to inflammation and pain, suggesting potential use in anti-inflammatory drugs. Such properties are especially valuable in the development of new cancer chemopreventive agents (Jang et al., 2004). Additionally, derivatives of asparagusic acid, like dihydroasparagusic acid (DHAA), have shown significant antioxidant activity and inhibition of tyrosinase, an enzyme involved in melanogenesis, suggesting applications in pharmaceuticals, cosmetics, and food industries (Venditti et al., 2013).

Nematicidal Activity

Asparagusic acid has been identified as a natural nematicide in the roots of asparagus, toxic to several plant-parasitic nematodes. This discovery highlights its potential use in agricultural pest control, contributing to the resistance of asparagus against these pests (Takasugi et al., 1975).

Enhancing Cellular Uptake of Peptides

The synthesis of asparagusic acid-modified lysine for solid-phase peptide synthesis has shown that incorporating this building block into peptides substantially increases their cellular uptake. This property is significant for the delivery of therapeutic peptides and other biomolecules into cells (Tirla et al., 2017).

Future Directions

More detailed research is needed to fully understand the properties and potential applications of asparagusic acid . Untargeted metabolomics could play a more prominent role in these investigations .

properties

IUPAC Name

dithiolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGMEFRECNWRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176779
Record name Asparagusic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Asparagusic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Asparagusic acid

CAS RN

2224-02-4
Record name 1,2-Dithiolane-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2224-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dithiolane-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asparagusic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPARAGUSIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAD3XV509R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Asparagusic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75.7 - 76.5 °C
Record name Asparagusic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
636
Citations
SC Mitchell, RH Waring - Phytochemistry, 2014 - Elsevier
Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a simple sulphur-containing 5-membered heterocyclic compound that appears unique to asparagus, though other dithiolane …
Number of citations: 41 www.sciencedirect.com
A Ņikitjuka, R Žalubovskis - ChemMedChem, 2023 - Wiley Online Library
… Asparagusic acid: Herein we discuss the recent research on 1,2-dithiolane-4-carboxylic acid moiety with enhanced membrane permeability based on thiol-mediated cellular uptake. …
M Takasugi, Y Yachida, M Anetai, T Masamune… - Chemistry …, 1975 - journal.csj.jp
A nematicidal constituent, present at least at 35 ppm, was isolated from the roots of asparagus and identified as asparagusic acid, which has also been reported to exist in the edible …
Number of citations: 79 www.journal.csj.jp
H Yanagawa, T Kato, Y Kitahara, N Takahashi… - Tetrahedron Letters, 1972 - Elsevier
… from extracts of etiolated young asparagus (Asparagus OffiCinaliS L.), we isolated three compounds which apparently inhibited the growth of lettuce, here named asparagusic acid (I], …
Number of citations: 68 www.sciencedirect.com
A Carmine, Y Domoto, N Sakai… - Chemistry–A European …, 2013 - Wiley Online Library
… To compare the usefulness of propagators derived from lipoic and asparagusic acid for … with the corresponding monovalent propagators with asparagusic acid failed.7a For practical …
Y Kitahara, H Yanagawa, T Kato… - Plant and cell …, 1972 - academic.oup.com
… Yellow prisms of asparagusic acid, with a molecular formula … of this substance, named asparagusic acid, and some of its … , 100 mg of yellow prisms of asparagusic acid was obtained. …
Number of citations: 47 academic.oup.com
RJ Parry, AE Mizusawa, IC Chiu… - Journal of the …, 1985 - ACS Publications
… be summarized here in order to provide a background for our studies of asparagusic acid. … asparagusic acid was isolated by isotope dilution after 4 days. The asparagusic acid required …
Number of citations: 36 pubs.acs.org
H Yanagawa - Methods in Enzymology, 1979 - Elsevier
… 1,2 Recent evidence suggests that asparagusic acid may participate in enzymic reactions in … for the synthesis of asparagusic acid has been found. Asparagusic acid can be synthesized …
Number of citations: 8 www.sciencedirect.com
J Hildebrandt, R Trautwein, D Kritsch, N Häfner… - Dalton …, 2019 - pubs.rsc.org
… (II) compounds with asparagusic acid derivatives as ligands … Due to the biological relevance of asparagusic acid, this kind … with four different asparagusic acid derivatives and dppma, …
Number of citations: 13 pubs.rsc.org
U Siemeling, C Bruhn, F Bretthauer, M Borg… - Dalton …, 2009 - pubs.rsc.org
… 2d We here report on related compounds which are based on asparagusic acid as the headgroup component. In contrast to α-lipoic acid, asparagusic acid does not contain a …
Number of citations: 20 pubs.rsc.org

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